Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride

Description

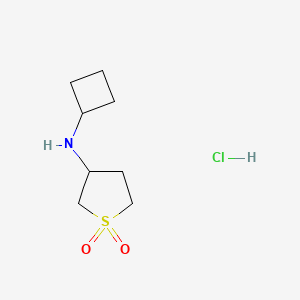

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is a bicyclic sulfone derivative featuring a cyclobutylamine moiety linked to a 1,1-dioxo-tetrahydrothiophen-3-yl group. The cyclobutyl substituent introduces steric bulk and lipophilicity, distinguishing it from smaller (e.g., cyclopropyl) or branched (e.g., isobutyl) analogs. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical intermediates or bioactive molecules .

Properties

CAS No. |

915402-20-9 |

|---|---|

Molecular Formula |

C8H16ClNO2S |

Molecular Weight |

225.74 g/mol |

IUPAC Name |

N-cyclobutyl-1,1-dioxothiolan-3-amine;hydrochloride |

InChI |

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-8(6-12)9-7-2-1-3-7;/h7-9H,1-6H2;1H |

InChI Key |

HEQVKOGOCUJZDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2CCS(=O)(=O)C2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Construction and Functionalization

The cyclobutyl core is a critical scaffold in the target compound. Literature shows that cyclobutane derivatives can be synthesized via diastereoselective methods that allow precise control over stereochemistry, which is essential for biological and chemical properties.

Diastereoselective Reduction of Cyclobutylidene Meldrum’s Acid Derivatives

A scalable synthesis approach involves the diastereoselective reduction of cyclobutylidene Meldrum’s acid derivatives using sodium borohydride (NaBH4). This method yields cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds with high diastereomeric ratios, which can be further purified by recrystallization to improve stereochemical purity without chromatography. This approach is environmentally friendly and scalable, providing yields improved from 23% to 39% in optimized conditions.Knoevenagel Condensation and Decarboxylation

The cyclobutylidene intermediate is assembled by Knoevenagel condensation of ester precursors with Meldrum’s acid, followed by reduction and decarboxylation steps to yield the cyclobutane carboxylic acid derivatives. This sequence ensures orthogonal reactivity and selective protection of functional groups, such as tert-butyl esters, which are crucial for subsequent transformations.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Knoevenagel condensation | Ester + Meldrum’s acid, base catalyst | Cyclobutylidene Meldrum’s acid derivative |

| 2 | Diastereoselective reduction | NaBH4, controlled acidic impurities | cis-1,3-disubstituted cyclobutane scaffold |

| 3 | Decarboxylation | Thermal or chemical decarboxylation | Cyclobutane carboxylic acid derivative |

Incorporation of the 1,1-Dioxo-Tetrahydrothiophene (Sulfone) Moiety

The 1,1-dioxo-tetrahydrothiophene group is a sulfone derivative of tetrahydrothiophene, where the sulfur atom is oxidized to the sulfone state. Incorporation of this moiety generally involves:

Oxidation of Tetrahydrothiophene Precursors

Tetrahydrothiophene rings can be oxidized using peroxides or other oxidizing agents to generate the sulfone functionality. The oxidation must be controlled to avoid over-oxidation or degradation of sensitive groups.Functionalization at the 3-Position

The sulfone ring is functionalized at the 3-position to introduce the amine substituent. This can be achieved via nucleophilic substitution reactions or amide bond formation strategies using activated intermediates such as halogenated sulfones or sulfone carboxylic acid derivatives.

Summary of the Synthetic Route

The overall synthesis of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride can be summarized as follows:

Research Findings and Notes

The diastereoselective reduction step is critical to obtain the desired stereochemistry in the cyclobutyl moiety, which influences the compound's biological activity and chemical behavior.

Use of environmentally friendly reagents and avoidance of chromatographic purification steps has been demonstrated to improve scalability and yield, making the synthetic route practical for larger-scale production.

The amide coupling step benefits from modern peptide coupling reagents like HATU, which provide high efficiency and selectivity under mild conditions, compatible with sensitive sulfone groups.

Hydrochloride salt formation enhances the compound's physicochemical properties, facilitating its use in pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Amide Coupling and Acylation

-

The primary amine in Compound A can undergo acylation with activated carbonyl reagents. For example, cyclobutylamine derivatives react with acyl chlorides (e.g., 3-phenylpropionyl chloride) to form stable amides in yields up to 84% (Scheme 2 in ).

-

Example Reaction :

Conditions: Triethylamine (TEA) as base, dichloromethane (DCM) solvent, 0–25°C .

Epimerization and Stereochemical Stability

-

Cyclobutane-based amines exhibit stereochemical lability under basic conditions. For example, sodium methoxide in MeOH/THF induces epimerization at α-carbon centers (Table 3 in ).

-

Implications for Compound A :

Reactivity of the Sulfolane Moiety

The 1,1-dioxo-tetrahydrothiophen-3-yl group (sulfolane) influences solubility and electronic properties:

Nucleophilic Substitution

-

The sulfone group enhances the electrophilicity of adjacent carbons. In analogs, such as pyrimidoindoles, fluorinated substituents on sulfones improve metabolic stability ( ).

-

Example Modification :

Conditions: Polar aprotic solvents (e.g., DMF), 60–80°C.

Oxidation and Reduction

-

The sulfolane ring is resistant to further oxidation but may participate in reductive ring-opening under strong reducing agents (e.g., LiAlH₄) .

Comparative Reactivity Data

Reactivity trends for Compound A can be extrapolated from structurally related compounds:

Stability and Degradation Pathways

-

Thermal Stability : Cyclobutane derivatives degrade above 110°C, forming ring-opened byproducts (e.g., imides or alkenes) .

-

Hydrolytic Stability : The sulfolane moiety resists hydrolysis under physiological pH, but the cyclobutylamine may undergo slow hydrolysis in strong acids/bases .

Synthetic Challenges and Optimization

Scientific Research Applications

Therapeutic Applications

1. Anticancer Research

Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride has been studied for its potential use in cancer therapy. The compound's structure allows for interactions with biological targets involved in tumor growth and proliferation. Research indicates that derivatives of this compound may inhibit specific pathways critical for cancer cell survival, making it a candidate for further exploration in oncology.

2. Neurological Disorders

The compound has also been investigated for its effects on the histamine-3 receptor (H₃ receptor), which plays a significant role in neurotransmission within the central nervous system. Compounds that modulate H₃ receptor activity have potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and other neurodegenerative disorders. Studies suggest that cyclobutyl derivatives may enhance cognitive function by regulating neurotransmitter release .

3. Drug Delivery Systems

Recent innovations have explored the use of this compound as a component in drug delivery systems, particularly exosomes. Exosomes can encapsulate therapeutic agents and deliver them to targeted tissues effectively. This application is particularly relevant for diseases requiring localized treatment, such as cancer or inflammatory disorders .

Case Studies

Mechanism of Action

The mechanism of action of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Steric Differences

- Cyclobutyl vs. Cyclopropyl: The cyclobutyl group introduces a larger ring (four-membered vs. This may impact binding affinity in biological targets compared to the cyclopropyl analog .

- Cyclobutyl vs. Isobutyl : The isobutyl analog (branched alkyl chain) offers greater lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. In contrast, the cyclobutyl group balances moderate lipophilicity with rigidity .

- Base Structure: The unsubstituted amine (C4H9NO2S·HCl) lacks a hydrophobic substituent, resulting in higher polarity and lower molecular weight .

Physicochemical Properties

- Density and Boiling Point : The predicted density (~1.11 g/cm³) and boiling point (~344°C) of the isobutyl analog align with trends in sulfolane derivatives. The cyclobutyl variant is expected to exhibit similar ranges due to structural homology .

- pKa : The basicity of the amine group is influenced by substituents. The cyclobutyl group’s electron-donating effects may slightly increase pKa compared to the isobutyl analog (predicted pKa 7.69) .

Q & A

Q. What are the recommended synthetic routes for Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride, and what analytical techniques are critical for confirming its structural integrity?

Answer: The compound is synthesized via cyclobutylamine coupling with 1,1-dioxo-tetrahydrothiophen-3-yl derivatives under acidic conditions. Key steps include:

- Phosphorus pentoxide/amine hydrochloride reagent systems for dehydrative coupling (e.g., analogous to methods used for thieno[3,4-d]isothiazol-3(2H)-one-1,1-dioxide derivatives) .

- Acid-mediated salt formation (HCl) to stabilize the amine moiety.

Critical Analytical Techniques:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors.

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing this compound, particularly in distinguishing between isomeric forms?

Answer:

- Multi-Nuclear NMR Analysis : Compare NMR (if applicable) and NMR (for fluorinated analogs) to differentiate isomers. For example, coupling patterns in -decoupled spectra can resolve ambiguities in phosphorus-containing intermediates .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.

- Chromatographic Purity Checks : Use HPLC with chiral columns to separate enantiomers or diastereomers .

Q. What experimental design considerations are critical for optimizing the yield of this compound in multi-step syntheses?

Answer:

- Reagent Selection : Use LiAlH or NaBH for selective reductions to avoid over-reduction of the sulfone group .

- Temperature Control : Maintain reaction temperatures below 240°C to prevent decomposition (observed in analogous thiophene derivatives) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates while minimizing side reactions.

Q. Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 80–100°C | Prevents sulfone degradation |

| HCl Concentration | 1–2 M | Ensures complete salt formation |

| Reaction Time | 4–6 hrs | Balances conversion vs. side products |

Q. How can researchers validate the biological activity of this compound in enzyme inhibition studies, given potential interference from its hydrochloride salt?

Answer:

- Counterion Replacement : Synthesize the free base or alternative salts (e.g., acetate) to isolate the compound’s intrinsic activity from counterion effects.

- Control Experiments : Compare inhibition results with structurally related compounds lacking the sulfone group (e.g., cyclobutylamine derivatives) .

- Ionic Strength Adjustments : Use buffer systems (e.g., PBS) to standardize chloride ion concentrations across assays .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental molecular weights during purity assessments?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm isotopic patterns (e.g., chlorine isotopes in HCl salts) to distinguish between impurities and adducts .

- Elemental Analysis : Cross-validate with calculated C, H, N, S, and Cl percentages.

- Thermogravimetric Analysis (TGA) : Detect hygroscopicity or solvent residues that distort mass readings .

Methodological Challenges

Q. How should researchers approach the synthesis of analogs with modified cyclobutyl or sulfone groups while maintaining bioactivity?

Answer:

- Scaffold Hybridization : Integrate cyclobutyl groups with bioisosteres (e.g., cyclopentyl or bicyclic systems) and retain the sulfone moiety for electronic stabilization .

- Structure-Activity Relationship (SAR) : Systematically vary substituents and use computational docking to predict binding affinities .

Q. What advanced techniques are recommended for analyzing degradation products of this compound under accelerated stability conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.